molecular formula C11H16ClNO3 B1424877 Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride CAS No. 1305711-73-2

Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride

Cat. No.: B1424877
CAS No.: 1305711-73-2
M. Wt: 245.7 g/mol
InChI Key: XQOUFNCVMJQUNC-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with an amino group, a methoxy group, and a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-amino-5-(propan-2-yloxy)benzoic acid as the starting material.

  • Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Formation of Hydrochloride Salt: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological processes and as a tool in molecular biology research.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-amino-5-(propan-2-yloxy)benzoate hydrochloride is similar to other compounds with benzene rings substituted with various functional groups. Some similar compounds include:

  • Methyl 2-amino-4-methoxybenzoate hydrochloride

  • Methyl 3-amino-4-methoxybenzoate hydrochloride

  • Methyl 2-amino-5-methoxybenzoate hydrochloride

Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern, which influences its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-amino-5-propan-2-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3;/h4-7H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOUFNCVMJQUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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